molecular formula C14H11NO4 B1599140 4,4'-Iminodibenzoic acid CAS No. 20800-00-4

4,4'-Iminodibenzoic acid

Cat. No.: B1599140
CAS No.: 20800-00-4
M. Wt: 257.24 g/mol
InChI Key: JGFIUFCBEWNBDN-UHFFFAOYSA-N
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Description

4,4’-Iminodibenzoic acid is a chemical compound that belongs to the class of aromatic carboxylic acids. It is characterized by the presence of two carboxylic acid groups and an imine group attached to a benzene ring. This compound is a white crystalline powder that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Iminodibenzoic acid typically involves the reaction of 4-nitrobenzoic acid with ammonia, followed by reduction. The process can be summarized as follows:

    Nitration: 4-nitrobenzoic acid is prepared by nitrating benzoic acid.

    Amination: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Cyclization: The resulting 4-aminobenzoic acid undergoes cyclization with ammonia to form 4,4’-Iminodibenzoic acid.

Industrial Production Methods: Industrial production of 4,4’-Iminodibenzoic acid often involves large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Iminodibenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon is frequently used for reduction reactions.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4,4’-Iminodibenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.

    Biology: It has been studied for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Research has explored its use in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and as a precursor for other industrial chemicals

Mechanism of Action

The mechanism of action of 4,4’-Iminodibenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

    4-Aminobenzoic acid: Similar in structure but lacks the imine group.

    2,2’-Iminodibenzoic acid: An isomer with the imine group positioned differently on the benzene ring.

Uniqueness: 4,4’-Iminodibenzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(4-carboxyanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-13(17)9-1-5-11(6-2-9)15-12-7-3-10(4-8-12)14(18)19/h1-8,15H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFIUFCBEWNBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405697
Record name 4,4'-Iminodibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20800-00-4
Record name 4,4'-Iminodibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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